2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C18H16N4O3. It is known for its unique structure, which includes an indole moiety, a hydrazone linkage, and a methoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 1H-indole-3-carbaldehyde with 4-methoxyphenylhydrazine, followed by the reaction with oxalyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The hydrazone linkage may also play a role in its bioactivity by facilitating the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
What sets 2-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the para position of the phenyl ring may enhance its interaction with certain biological targets, making it a compound of interest for further research .
Properties
CAS No. |
881470-12-8 |
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Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-8-6-13(7-9-14)21-17(23)18(24)22-20-11-12-10-19-16-5-3-2-4-15(12)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
TYCDTKBEAKPFPC-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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